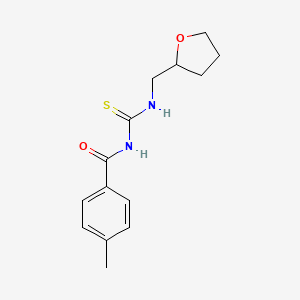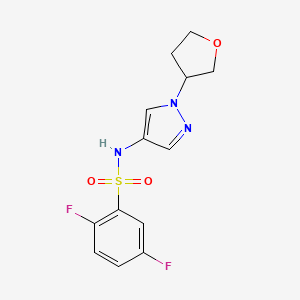
2-(3-Yodofenoxi)pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Iodophenoxy)pyrimidine is an organic compound with the molecular formula C10H7IN2O It is a pyrimidine derivative where the pyrimidine ring is substituted with a 3-iodophenoxy group
Aplicaciones Científicas De Investigación
2-(3-Iodophenoxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes and organic photovoltaics.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Biology: The compound is used in the design of chemical probes for studying biological pathways and mechanisms.
Mecanismo De Acción
Target of Action
The primary targets of 2-(3-Iodophenoxy)pyrimidine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
2-(3-Iodophenoxy)pyrimidine interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which can be beneficial in conditions where inflammation is a key factor.
Biochemical Pathways
2-(3-Iodophenoxy)pyrimidine affects the de novo purine and pyrimidine biosynthesis pathways . These pathways are essential for the synthesis of nucleic acids RNA and DNA, regulation of enzymatic reactions, and as a source of energy . The compound’s interaction with these pathways can lead to changes in cellular metabolism and function.
Result of Action
The molecular and cellular effects of 2-(3-Iodophenoxy)pyrimidine’s action primarily involve a reduction in inflammation. By inhibiting the expression and activities of key inflammatory mediators, the compound can help to alleviate symptoms associated with inflammatory conditions .
Análisis Bioquímico
Biochemical Properties
As a pyrimidine derivative, it may interact with enzymes, proteins, and other biomolecules involved in pyrimidine metabolism . Pyrimidines are essential for cell growth and proliferation, providing the necessary building blocks for nucleic acids and precursors for cell membrane synthesis .
Cellular Effects
The specific cellular effects of 2-(3-Iodophenoxy)pyrimidine are currently unknown. Pyrimidine derivatives are known to play crucial roles in various cellular processes. For instance, they are involved in the synthesis of RNA and DNA, glycogen and cell membrane precursor synthesis, glycosylation of proteins and lipids, and detoxification processes like glucuronidation .
Molecular Mechanism
The exact molecular mechanism of action of 2-(3-Iodophenoxy)pyrimidine is not well-studied. Given its pyrimidine structure, it may interact with biomolecules involved in pyrimidine metabolism. These interactions could potentially influence enzyme activity, gene expression, and other molecular processes .
Metabolic Pathways
2-(3-Iodophenoxy)pyrimidine, as a pyrimidine derivative, may be involved in pyrimidine metabolism pathways. Pyrimidine ribonucleotides are synthesized de novo and are also salvaged from the bloodstream . The relative importance of these pathways depends on the cell type and its physiological state .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenoxy)pyrimidine typically involves the reaction of 3-iodophenol with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion attacks the chloropyrimidine, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(3-Iodophenoxy)pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Iodophenoxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The phenoxy and pyrimidine rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Iodophenoxy)pyrimidine
- 2-(3-Bromophenoxy)pyrimidine
- 2-(3-Chlorophenoxy)pyrimidine
- 2-(3-Fluorophenoxy)pyrimidine
Uniqueness
2-(3-Iodophenoxy)pyrimidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The iodine atom is larger and more polarizable than other halogens, which can enhance interactions with biological targets and improve the compound’s efficacy in medicinal applications. Additionally, the specific positioning of the iodophenoxy group on the pyrimidine ring can lead to distinct electronic and steric effects, differentiating it from other similar compounds.
Propiedades
IUPAC Name |
2-(3-iodophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYHOIOWIHLZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(furan-2-yl)-4-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2575318.png)
![(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2575319.png)
![5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2575323.png)

![2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2575326.png)
![tert-butyl 2-[3-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate](/img/structure/B2575328.png)

![4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B2575330.png)
![(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2575331.png)



